molecular formula C6H5F2N3O2 B12441239 (4,5-Difluoro-2-nitrophenyl)hydrazine

(4,5-Difluoro-2-nitrophenyl)hydrazine

Cat. No.: B12441239
M. Wt: 189.12 g/mol
InChI Key: IFRMXHDQYHWYQF-UHFFFAOYSA-N
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Description

(4,5-Difluoro-2-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2. It is characterized by the presence of two fluorine atoms, a nitro group, and a hydrazine moiety attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Difluoro-2-nitrophenyl)hydrazine typically involves the reaction of 4,5-difluoro-2-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or other purification techniques.

Chemical Reactions Analysis

Types of Reactions

(4,5-Difluoro-2-nitrophenyl)hydrazine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol or other nucleophilic reagents under basic conditions.

Major Products Formed

    Reduction: The major product is (4,5-diamino-2-nitrophenyl)hydrazine.

    Substitution: The major products depend on the nucleophile used; for example, methoxy-substituted derivatives can be formed with sodium methoxide.

Scientific Research Applications

(4,5-Difluoro-2-nitrophenyl)hydrazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4,5-Difluoro-2-nitrophenyl)hydrazine is not well-documented. its chemical reactivity is primarily influenced by the presence of the nitro group, fluorine atoms, and the hydrazine moiety. These functional groups can participate in various chemical reactions, leading to the formation of different products with potential biological or material applications.

Comparison with Similar Compounds

Similar Compounds

    (4,5-Difluoro-2-nitroaniline): Similar structure but lacks the hydrazine moiety.

    (4,5-Difluoro-2-aminophenyl)hydrazine: Similar structure but with an amino group instead of a nitro group.

Uniqueness

(4,5-Difluoro-2-nitrophenyl)hydrazine is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications.

Properties

Molecular Formula

C6H5F2N3O2

Molecular Weight

189.12 g/mol

IUPAC Name

(4,5-difluoro-2-nitrophenyl)hydrazine

InChI

InChI=1S/C6H5F2N3O2/c7-3-1-5(10-9)6(11(12)13)2-4(3)8/h1-2,10H,9H2

InChI Key

IFRMXHDQYHWYQF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)F)[N+](=O)[O-])NN

Origin of Product

United States

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